6-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride
Description
6-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride (CAS: 936648-40-7) is a fluorinated spirocyclic compound featuring a benzopyran ring fused to a piperidine moiety via a spiro junction. Its molecular formula is C₁₃H₁₅ClFNO, with a molecular weight of 243.7 g/mol . The fluorine atom at the 6-position of the benzopyran ring enhances lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS) drug development. The compound is synthesized via cyclocondensation reactions involving fluorinated phenylhydrazine derivatives and piperidine precursors .
Properties
IUPAC Name |
6-fluorospiro[2,4-dihydrochromene-3,4'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c14-11-1-2-12-10(7-11)8-13(9-16-12)3-5-15-6-4-13;/h1-2,7,15H,3-6,8-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTPQLCEBYJRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(C=CC(=C3)F)OC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1{(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1 ... - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/enamine/enah0cd45d98?context=bbe). Key reaction conditions include the use of strong bases or acids, and specific catalysts to facilitate the formation of the spirocyclic structure[{{{CITATION{{{_1{(4S)-6-fluoro-3,4-dihydrospiro1-benzopyran-2,1 ... - MilliporeSigma.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{(4S)-6-fluoro-3,4-dihydrospiro1-benzopyran-2,1 ... - MilliporeSigma.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced derivatives, such as alcohols.
Substitution: Introduction of different functional groups, leading to a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride can be used to study enzyme inhibition and receptor binding. Its fluorine atom can enhance the binding affinity to biological targets.
Medicine: This compound has potential applications in drug discovery and development. It can serve as a lead compound for the design of new pharmaceuticals targeting various diseases.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 6-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in drug discovery, it may interact with specific receptors or enzymes, leading to biological responses. The fluorine atom can play a crucial role in enhancing the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 6-fluoro-2,4-dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride with structurally related spirocyclic compounds:
Pharmacological and Physicochemical Comparisons
- Fluorine vs. Halogen Substituents :
The 6-fluoro substituent in the target compound improves blood-brain barrier (BBB) penetration compared to bromo or chloro analogues, which exhibit higher molecular weights and reduced CNS bioavailability . For example, the trifluoromethyl variant (293.71 g/mol) shows prolonged half-life due to reduced cytochrome P450 metabolism . - Benzofuran derivatives are explored for antipsychotic activity .
- Spiro Junction Modifications :
Compounds like 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride (MW: 304.62) replace piperidine with cyclobutane, introducing conformational rigidity but reducing solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
